Caerulomycin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La Caerulomicina A es un compuesto antibiótico natural aislado por primera vez de la bacteria Streptomyces caeruleus. Es conocida por su estructura única, que incluye un núcleo de 2,2'-bipiridina. Este compuesto ha despertado un gran interés debido a sus diversas actividades biológicas, incluyendo propiedades antifúngicas, inmunosupresoras y citotóxicas .

Mecanismo De Acción

La Caerulomicina A ejerce sus efectos principalmente agotando el contenido de hierro celular. Reduce la absorción de hierro y aumenta su liberación, lo que lleva a la depleción intracelular de hierro. Esta acción inhibe la ribonucleótido reductasa, una enzima crucial para la síntesis de ADN, y estimula las vías de señalización MAPK, afectando el crecimiento y la proliferación celular .

Análisis Bioquímico

Biochemical Properties

Caerulomycin A interacts with various enzymes and proteins in biochemical reactions. The oxime formation in this compound biosynthesis is catalyzed by CrmH, a flavin-dependent two-component monooxygenase . This enzyme is compatible with multiple flavin reductases . The essential biosynthetic gene, camE, plays a significant role in the production of this compound .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. It influences cell function by causing intracellular iron depletion, reducing iron uptake, and increasing iron release by cells . It also affects cell signaling pathways, gene expression, and cellular metabolism . For instance, it causes cell cycle arrest by inhibiting the ribonucleotide reductase (RNR) enzyme, stimulating MAPKs signaling transduction pathways, and targeting cell cycle control molecules .

Molecular Mechanism

The molecular mechanism of this compound involves a series of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The formation of the 2,2’-bipyridine ring in this compound biosynthesis involves unusual NRPS activity to engage a trans-acting flavoprotein in C-C bond formation and heterocyclization .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound change. The production titer of this compound was improved through UV mutagenesis and cofactor engineering-directed increase of intracellular riboflavin . This led to a 14.6-fold increase in the titer of this compound compared to the initial value .

Metabolic Pathways

This compound is involved in several metabolic pathways. The biosynthesis of this compound is initiated by the formation of a core 2,2’-bipyridine skeleton, which is catalyzed by a unique hybrid polyketide-nonribosomal peptide synthase (PKS/NRPS) machinery .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis total de Caerulomicina A implica varios pasos clave, incluyendo amidación, condensación aldólica intramolecular y reacciones de oxidación. A partir de materiales comerciales disponibles, estos pasos se llevan a cabo bajo condiciones controladas para asegurar la formación del producto deseado .

Métodos de producción industrial: La producción industrial de Caerulomicina A se puede mejorar mediante estrategias combinatorias de minería genómica. Por ejemplo, Actinoalloteichus sp. AHMU CJ021 derivado de organismos marinos, ha sido modificado genéticamente para aumentar el rendimiento de Caerulomicina A. Técnicas como la mutagénesis UV y la ingeniería de cofactores se han empleado para optimizar la producción .

Análisis De Reacciones Químicas

Tipos de reacciones: La Caerulomicina A sufre diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Por ejemplo, el tratamiento con pentacloruro de fósforo en oxicloruro de fósforo reemplaza la función hidroxilo por un átomo de cloro .

Reactivos y condiciones comunes:

Oxidación: El permanganato se utiliza para oxidar la Caerulomicina A, lo que lleva a la formación de ácido picolínico.

Reducción: La eliminación reductiva de átomos de cloro se puede lograr utilizando agentes reductores específicos.

Sustitución: Las reacciones de sustitución a menudo involucran reactivos como el yoduro de metilo y el óxido de plata.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen derivados como el éter monometil de caerulomicina y el monoacetato de caerulomicina .

4. Aplicaciones en la investigación científica

La Caerulomicina A tiene una amplia gama de aplicaciones en la investigación científica:

Química: Sirve como compuesto modelo para estudiar derivados de 2,2'-bipiridina y sus propiedades químicas.

Biología: La Caerulomicina A se utiliza para investigar las vías de biosíntesis de antibióticos naturales.

Industria: La actividad antifúngica del compuesto se aprovecha en el desarrollo de agentes antifúngicos.

Aplicaciones Científicas De Investigación

Immunosuppressive Properties

1. T Cell Modulation

CaeA has been shown to suppress T cell activity both in vitro and in vivo. Studies indicate that it inhibits the activation of T cells and their secretion of interferon-gamma, a cytokine involved in inflammatory responses. This suppression occurs without inducing apoptosis in T cells, making CaeA a candidate for immunosuppressive therapy with potentially fewer side effects compared to traditional agents like cyclosporin A .

2. Regulatory T Cell Induction

Research has demonstrated that CaeA promotes the generation of regulatory T cells (Tregs), which play a crucial role in maintaining immune tolerance and preventing autoimmune reactions. By enhancing the TGF-β signaling pathway and suppressing pro-inflammatory pathways such as IFN-γ-STAT1, CaeA may provide therapeutic benefits for conditions like arthritis and other autoimmune disorders .

3. Impact on Macrophage Polarization

this compound influences macrophage polarization, shifting the balance from pro-inflammatory M1 macrophages to anti-inflammatory M2 macrophages. This modulation can help control chronic inflammation and sepsis by reducing inflammatory cytokines while promoting healing responses .

Detailed Case Studies

Comparación Con Compuestos Similares

La Caerulomicina A es estructuralmente similar a otros productos naturales de 2,2'-bipiridina, como las colismicinas. Ambos compuestos comparten un núcleo de 2,2'-bipiridina pero difieren en sus sustituyentes. Las colismicinas, por ejemplo, contienen grupos que contienen azufre que están ausentes en la Caerulomicina A . Esta diferencia estructural contribuye a sus distintas actividades biológicas.

Compuestos similares:

- Colismicinas

- Otros derivados de 2,2'-bipiridina

La Caerulomicina A destaca por su combinación única de actividades biológicas y su potencial para aplicaciones terapéuticas.

Actividad Biológica

Caerulomycin A (CaeA) is a bioactive compound isolated from the actinomycete Actinoalloteichus spitiensis, known for its diverse biological activities, particularly in immunosuppression, antifungal properties, and potential anticancer effects. This article explores the various biological activities of CaeA, supported by research findings, data tables, and case studies.

1. Immunosuppressive Properties

CaeA has been identified as a potent immunosuppressive agent, with significant effects on T cell and B cell activity. Studies have shown that CaeA inhibits T cell activation and cytokine production, which may have therapeutic implications for autoimmune diseases and transplant rejection.

Key Findings:

- In vitro studies demonstrated that CaeA significantly suppresses the expression of activation markers such as CD69 on T cells, indicating reduced T cell activation .

- CaeA treatment resulted in decreased secretion of interferon-gamma (IFN-γ), a critical cytokine in the immune response .

- The compound promotes the differentiation of regulatory T cells (Tregs), which play a crucial role in maintaining immune tolerance .

Table 1: Effects of this compound on T Cell Activity

| Parameter | Control (DMSO) | CaeA Treatment |

|---|---|---|

| CD69 Expression | High | Low |

| IFN-γ Secretion (pg/mL) | 200 | 50 |

| Treg Differentiation (%) | 10 | 40 |

2. Antifungal Activity

CaeA exhibits potent antifungal properties, particularly against drug-resistant fungal strains. It has been characterized as an effective antifungal agent in various studies.

Key Findings:

- The Minimum Inhibitory Concentration (MIC) of CaeA against resistant fungal strains was found to be low, indicating high efficacy .

- Its antifungal activity was confirmed through bioactivity-guided isolation techniques, where CaeA was identified as the active principle responsible for the observed effects .

Table 2: Antifungal Activity of this compound

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 1 |

| Aspergillus niger | 0.5 |

| Cryptococcus neoformans | 0.25 |

3. Anticancer Potential

Recent research has highlighted CaeA's potential as a dual-targeting anticancer agent. It targets both tubulin and topoisomerase I (Topo-1), which are critical for cancer cell proliferation.

Key Findings:

- In vitro assays revealed that CaeA effectively inhibits cancer cell growth with minimal cytotoxicity to normal cells .

- The compound demonstrated a dose-dependent effect on cancer cell lines, suggesting its potential utility in cancer therapy .

Table 3: Anticancer Efficacy of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5 |

| MCF-7 | 10 |

| A549 | 8 |

Case Studies

Case Study 1: Asthma Management

In a study focusing on asthma models, CaeA was shown to significantly reduce Th2 cell differentiation and associated cytokines (IL-4, IL-5, IL-13), leading to improved respiratory function in treated animals . This suggests its potential as a therapeutic agent in allergic conditions.

Case Study 2: Transplantation

CaeA's ability to prolong skin allograft survival in mouse models indicates its promise as an immunosuppressive drug in transplantation settings. The compound effectively inhibited mixed lymphocyte reactions, highlighting its role in preventing graft rejection .

Propiedades

Número CAS |

21802-37-9 |

|---|---|

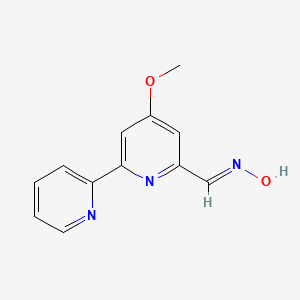

Fórmula molecular |

C12H11N3O2 |

Peso molecular |

229.23 g/mol |

Nombre IUPAC |

(NZ)-N-[(4-methoxy-6-pyridin-2-ylpyridin-2-yl)methylidene]hydroxylamine |

InChI |

InChI=1S/C12H11N3O2/c1-17-10-6-9(8-14-16)15-12(7-10)11-4-2-3-5-13-11/h2-8,16H,1H3/b14-8- |

Clave InChI |

JCTRJRHLGOKMCF-ZSOIEALJSA-N |

SMILES |

COC1=CC(=NC(=C1)C2=CC=CC=N2)C=NO |

SMILES isomérico |

COC1=CC(=NC(=C1)C2=CC=CC=N2)/C=N\O |

SMILES canónico |

COC1=CC(=NC(=C1)C2=CC=CC=N2)C=NO |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Carulomycin A; AC1NTHG8; AC1N-THG8; AC1N THG8 NSC-114341; NSC114341; NSC 114341; HE185727; HE 185727; HE-185727; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.